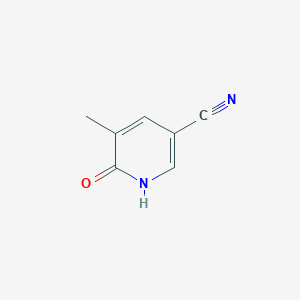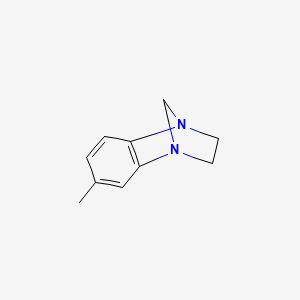
7-Methylisoindolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylisoindolin-4-ol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a bromomethyl-substituted aromatic compound with primary amines, such as anilines or benzylamines, in the presence of a base. This domino reaction leads to the formation of the isoindoline ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of fully reduced isoindoline compounds.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline compounds.
Aplicaciones Científicas De Investigación
7-Methylisoindolin-4-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: An oxidized derivative with a carbonyl group.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness: 7-Methylisoindolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindoline derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-isoindol-4-ol |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3 |
Clave InChI |
DUYKABWCCUBWEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CNCC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
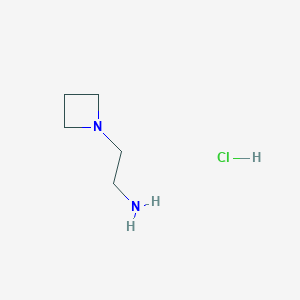
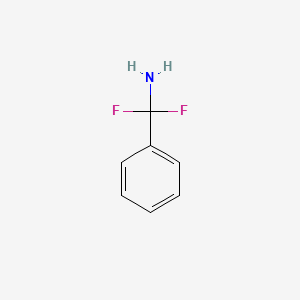
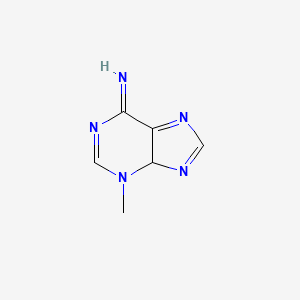
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
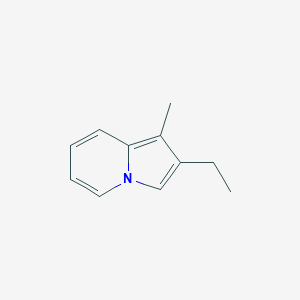

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
